3-mercapto-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-mercaptosuccinic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a mercapto group (-SH), and a carboxylic acid group (-COOH) attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-mercaptosuccinic acid can be achieved through several methodsAnother method includes the cyclization of γ-substituted amino acid derivatives, which can be further modified to introduce the mercapto group .
Industrial Production Methods
Industrial production of (2R)-2-Amino-3-mercaptosuccinic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-mercaptosuccinic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
(2R)-2-Amino-3-mercaptosuccinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-mercaptosuccinic acid involves its interaction with various molecular targets and pathways. The mercapto group can act as a nucleophile, participating in reactions with electrophilic centers. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-Tartaric acid
- (2S,3S)-Tartaric acid
- meso-Tartaric acid
Uniqueness
(2R)-2-Amino-3-mercaptosuccinic acid is unique due to the presence of both an amino group and a mercapto group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups .
Biological Activity
3-Mercapto-L-aspartic acid (3-MA) is an amino acid derivative that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of 3-MA, highlighting its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a mercapto (-SH) group and an amino (-NH2) group, which allows it to participate in various biochemical reactions. The structural formula can be represented as follows:
The mercapto group enables the compound to act as a nucleophile, facilitating interactions with electrophilic centers in biological systems. This dual functionality contributes to its diverse biological activities.
The biological activity of 3-MA is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : 3-MA has been shown to inhibit specific enzymes, including atriopeptidase, which plays a role in regulating blood pressure and fluid balance .
- Antioxidant Activity : The mercapto group confers antioxidant properties, allowing 3-MA to scavenge free radicals and reduce oxidative stress in cells.
- Protein Fragmentation : Research indicates that 3-MA can facilitate protein fragmentation at cysteine residues, leading to the formation of thioesters that are useful in native chemical ligation reactions .
Biological Applications
This compound has potential applications across various fields:
- Pharmaceuticals : Its ability to inhibit enzymes and modulate biochemical pathways makes it a candidate for drug development. For example, studies are exploring its role as a therapeutic agent in conditions related to oxidative stress and enzyme dysregulation.
- Biotechnology : The compound is utilized in peptide synthesis and modification due to its reactivity with cysteine residues, which is crucial for developing bioconjugates and protein engineering .
- Research : In scientific studies, 3-MA serves as a valuable tool for investigating metabolic pathways involving sulfur-containing amino acids.
Table 1: Summary of Biological Activities of this compound
Notable Research Studies
- Enzyme Inhibition Studies : A series of experiments demonstrated that 3-MA effectively inhibits atriopeptidase, which could have implications for treating hypertension . The study provided quantitative data on the inhibition kinetics.
- Antioxidant Activity Assessment : In vitro assays showed that 3-MA significantly reduced oxidative damage in cellular models exposed to reactive oxygen species (ROS), suggesting its potential as a protective agent against oxidative stress-related diseases.
- Peptide Synthesis Applications : Research highlighted the efficiency of using 3-MA in peptide synthesis, particularly in creating thioester intermediates necessary for ligation reactions. This study emphasized the compound's utility in bioconjugation techniques .
Properties
Molecular Formula |
C4H7NO4S |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |
InChI Key |
MWUQQPGZOPQTIX-PIKHSQJKSA-N |
Isomeric SMILES |
[C@H](C(C(=O)O)S)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)S)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.